molecular formula C21H18O4 B14725167 3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one CAS No. 5771-85-7

3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one

Cat. No.: B14725167
CAS No.: 5771-85-7
M. Wt: 334.4 g/mol
InChI Key: QIKUEYPTHVKMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a furan ring fused to a chromene structure, with additional methoxy and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with isopropyl ketone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired furochromene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-4h-furo[2,3-h]chromen-4-one
  • 3-(2-Methoxyphenyl)-4h-chromen-4-one
  • 3-(2-Methoxyphenyl)-8-methyl-4h-furo[2,3-h]chromen-4-one

Uniqueness

3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

5771-85-7

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-8-propan-2-ylfuro[2,3-h]chromen-4-one

InChI

InChI=1S/C21H18O4/c1-12(2)19-10-15-18(25-19)9-8-14-20(22)16(11-24-21(14)15)13-6-4-5-7-17(13)23-3/h4-12H,1-3H3

InChI Key

QIKUEYPTHVKMGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.